molecular formula C12H8BrClN2 B1381217 6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile CAS No. 1446282-07-0

6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile

Cat. No. B1381217
CAS RN: 1446282-07-0
M. Wt: 295.56 g/mol
InChI Key: OXBKZHIOTJYCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile is a chemical compound with the empirical formula C12H8BrClN2 . It is a solid substance with a molecular weight of 295.56 g/mol.


Molecular Structure Analysis

The SMILES string for this compound is ClC1=CC(CC)=NC2=CC=C(Br)C=C21 . The InChI key is BTDUERYMNJZNRZ-UHFFFAOYSA-N . These notations provide a way to represent the molecule’s structure using text.


Physical And Chemical Properties Analysis

This compound is a solid . The molecular weight is 295.56 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Pharmaceutical Intermediates

6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile: is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . Its unique structure serves as a building block for creating molecules that can interact with biological targets, potentially leading to the development of new medications.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . The hazard statements include H301 - H318 - H413 . Precautionary statements include P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

6-bromo-4-chloro-2-ethylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2/c1-2-10-9(6-15)12(14)8-5-7(13)3-4-11(8)16-10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBKZHIOTJYCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)Br)C(=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.